molecular formula C19H23N5O3 B11003244 N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11003244
M. Wt: 369.4 g/mol
InChI Key: HJAZDVLETMAEAN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyridazine moiety, and an acetamidophenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a condensation reaction with appropriate reagents.

    Attachment of the Acetamidophenyl Group: This step involves the acylation of aniline derivatives to form the acetamidophenyl group, which is then coupled with the piperidine-pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-13(25)20-15-5-7-16(8-6-15)21-19(26)14-4-3-11-24(12-14)17-9-10-18(27-2)23-22-17/h5-10,14H,3-4,11-12H2,1-2H3,(H,20,25)(H,21,26)

InChI Key

HJAZDVLETMAEAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

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